molecular formula C11H12IN3O2 B8163237 3-Iodo-1-isobutyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

3-Iodo-1-isobutyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8163237
M. Wt: 345.14 g/mol
InChI Key: BWBBGRPXYGLIPN-UHFFFAOYSA-N
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Description

3-Iodo-1-isobutyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C10H11IN2O2 This compound is characterized by the presence of an iodine atom, a nitro group, and an isobutyl group attached to a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-isobutyl-4-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the iodination of a pyrrolo[2,3-b]pyridine precursor, followed by nitration and subsequent alkylation to introduce the isobutyl group. The reaction conditions often involve the use of iodine reagents, nitrating agents such as nitric acid, and alkylating agents under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-isobutyl-4-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrrolo[2,3-b]pyridines, amino derivatives, and oxidized products such as alcohols and acids .

Scientific Research Applications

3-Iodo-1-isobutyl-4-nitro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Iodo-1-isobutyl-4-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways involved in tumor growth and progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-1-isobutyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of its iodine, nitro, and isobutyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications and potential therapeutic development .

Properties

IUPAC Name

3-iodo-1-(2-methylpropyl)-4-nitropyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12IN3O2/c1-7(2)5-14-6-8(12)10-9(15(16)17)3-4-13-11(10)14/h3-4,6-7H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBBGRPXYGLIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C2=C(C=CN=C21)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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